Dimethyl adipate-d4
Description
Role of Deuterium-Labeled Compounds in Mechanistic and Analytical Studies
Deuterium (B1214612) labeling holds a unique position within stable isotope methods due to the significant mass difference between hydrogen (¹H) and deuterium (²H). This doubling of mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down reactions that involve the breaking of a C-H bond. nih.govgoogle.com Researchers exploit the KIE to probe reaction mechanisms and to enhance the metabolic stability of drugs by deuterating the positions on a molecule that are most susceptible to metabolic breakdown. nih.govnih.govwikipedia.org
Beyond mechanistic studies, deuterium-labeled compounds are indispensable in quantitative analytical chemistry. They serve as ideal internal standards for mass spectrometry. gcms.cz When analyzing a complex mixture, a known amount of the deuterated analog of the target analyte is added to the sample. Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis, correcting for any loss or variation. However, it is easily distinguished by its higher mass in the mass spectrometer, leading to highly accurate and precise quantification. gcms.cz Deuterated compounds, including solvents, are also fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for structural characterization of organic molecules. acs.org
Overview of Research Paradigms Relevant to Dimethyl Hexanedioate-2,2,5,5-d4
Dimethyl Hexanedioate-2,2,5,5-d4 is the deuterated form of Dimethyl Adipate (B1204190), a diester of adipic acid. wikipedia.orgcymitquimica.com Dimethyl Adipate is used commercially as a plasticizer, a solvent for resins, and in various industrial manufacturing processes. wikipedia.orgmdpi.com Given these applications, its presence and concentration in environmental samples, consumer products, and industrial effluents are of interest to researchers and regulatory bodies.
The primary research paradigm for Dimethyl Hexanedioate-2,2,5,5-d4 is its use as an internal standard for the quantitative analysis of Dimethyl Adipate. osha.govosha.gov Analytical methods, particularly those based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), rely on such standards for accurate measurement. gcms.czosha.gov For instance, in environmental monitoring, scientists may test for the leaching of plasticizers from materials into water or soil. In food safety, studies might investigate the migration of such compounds from packaging into foodstuffs. In these scenarios, adding a precise amount of Dimethyl Hexanedioate-2,2,5,5-d4 to the sample at the beginning of the analytical process allows for the precise quantification of any Dimethyl Adipate present.
Furthermore, adipic acid and its esters are involved in various metabolic pathways. While specific research citing Dimethyl Hexanedioate-2,2,5,5-d4 in metabolic studies is not prominent, the use of deuterium-labeled lipids and fatty acids is a well-established technique for investigating lipid metabolism and related diseases. nih.gov Therefore, this compound serves as a critical tool in analytical chemistry, underpinning research in environmental science, materials science, and potentially in biochemical studies involving dicarboxylic acid metabolism.
Compound Data
Physical and Chemical Properties of Dimethyl Hexanedioate-2,2,5,5-d4
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₀D₄O₄ |
| Molecular Weight | 178.22 g/mol |
| Synonyms | Dimethyl Adipate-d4, Hexanedioic-2,2,5,5-d4 acid dimethyl ester |
| Isotopic Purity | Typically ≥99 atom % D |
| Appearance | Colorless Liquid |
Data sourced from commercially available information. cymitquimica.com
Comparison of Non-Labeled and Deuterated Dimethyl Hexanedioate
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|
| Dimethyl Hexanedioate | Dimethyl hexanedioate | C₈H₁₄O₄ | 174.19 |
| Dimethyl Hexanedioate-2,2,5,5-d4 | Dimethyl hexanedioate-2,2,5,5-d4 | C₈H₁₀D₄O₄ | 178.22 |
Data sourced from PubChem and other chemical databases. wikipedia.orgcymitquimica.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,2,5,5-tetradeuteriohexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-NZLXMSDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Site Specific Deuteration of Dimethyl Hexanedioate and Analogous Compounds
Established Approaches for Deuterium (B1214612) Incorporation in Organic Molecules
Several methods have been established for the incorporation of deuterium into organic molecules, each with its own set of principles and applications. These techniques range from simple exchange reactions to more complex catalytic and biocatalytic strategies.
Hydrogen-Deuterium Exchange Reactions: Principles and Applications
Hydrogen-deuterium exchange (H-D exchange) is a fundamental process where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This exchange is most readily achieved for labile protons, such as those in hydroxyl or amine groups, which can exchange with a deuterium source like heavy water (D₂O) without the need for a catalyst. wikipedia.orglibretexts.org For non-labile C-H bonds, the reaction can be facilitated by acid, base, or metal catalysts, often requiring elevated temperatures and pressures. wikipedia.org
The rate of H-D exchange is influenced by several factors, including pH, temperature, and the structural environment of the hydrogen atom. acs.orgnih.gov In protein structural analysis, for instance, the exchange rates of backbone amide protons provide information about solvent accessibility and higher-order structure. acs.orgacs.org The exchange process can be quenched by a rapid change in pH, allowing for the analysis of the deuteration pattern by techniques like mass spectrometry and NMR. wikipedia.orgacs.org
Catalytic Deuteration Strategies: Homogeneous and Heterogeneous Systems
Catalysis plays a crucial role in expanding the scope of deuteration to less reactive C-H bonds. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. savemyexams.com Catalytic systems are broadly classified as homogeneous or heterogeneous.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. savemyexams.com A notable example is the use of soluble transition metal complexes, such as those based on iridium or ruthenium, to catalyze H-D exchange reactions. acs.org These catalysts can direct the deuteration to specific positions in a molecule, often guided by the presence of a directing group. acs.org For instance, iridium complexes have been effectively used for the ortho-deuteration of aromatic compounds. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. savemyexams.com The reaction occurs at the surface of the catalyst through a series of steps: adsorption of reactants, reaction on the surface, and desorption of products. savemyexams.com Metals like palladium, platinum, and nickel are commonly used heterogeneous catalysts for deuteration. savemyexams.com While often requiring harsher conditions, heterogeneous catalysis offers advantages in terms of catalyst separation and recycling.
Biocatalytic Routes for Enantioselective and Regioselective Deuteration
Biocatalysis utilizes enzymes to catalyze chemical reactions, offering high levels of selectivity under mild conditions. nih.govnih.gov In the context of deuteration, enzymes can achieve remarkable enantioselectivity and regioselectivity, which is often challenging to accomplish with traditional chemical catalysts. nih.govnih.gov
Enzymes such as oxidoreductases, dependent on nicotinamide (B372718) cofactors like NADH, have been employed for asymmetric deuteration. nih.gov By using a deuterium source like D₂O, it is possible to generate the deuterated cofactor in situ, which then transfers a deuterium atom to the substrate with high stereospecificity. nih.gov Another example is the use of a pyridoxal (B1214274) phosphate-dependent enzyme, SxtA AONS, which can catalyze the site-selective deuteration of the α-carbon of amino acids and their methyl esters. nih.gov This biocatalytic approach offers a sustainable and efficient route to chiral deuterated building blocks. nih.gov
Development of Targeted Synthetic Routes for Dimethyl Hexanedioate-2,2,5,5-d4
The synthesis of specifically labeled compounds like Dimethyl Hexanedioate-2,2,5,5-d4 requires a tailored approach that considers the choice of starting materials and the optimization of reaction conditions to ensure high isotopic purity.
Precursor Selection and Deuterium Source Utilization
The synthesis of Dimethyl Hexanedioate-2,2,5,5-d4 would logically start from a precursor that allows for the selective introduction of deuterium at the C2 and C5 positions. Adipic acid (hexanedioic acid) or its derivatives are suitable starting points.
One potential route involves the α-deuteration of adipic acid itself, followed by esterification. Base-catalyzed H-D exchange at the α-positions of dicarboxylic acids can be achieved using a strong base in the presence of a deuterium source like D₂O. For example, a method for preparing deuterated dimethyl sulfoxide (B87167) involves using a base catalyst like potassium hydroxide (B78521) in heavy water. google.com A similar principle could be applied to adipic acid.
Alternatively, a precursor like 2,5-dibromohexanedioic acid could be used. doi.org The bromine atoms at the 2 and 5 positions could potentially be replaced with deuterium through a reductive dehalogenation process using a deuterium source.
The most common and cost-effective deuterium source for such syntheses is heavy water (D₂O). nih.govrsc.org Other deuterated reagents can also be employed depending on the specific reaction requirements.
Optimization of Reaction Conditions for High Isotopic Purity
Achieving high isotopic purity is a critical aspect of synthesizing deuterated compounds. mdpi.comrsc.org This requires careful optimization of reaction conditions to maximize the incorporation of deuterium and minimize side reactions.
Key parameters that need to be optimized include:
Catalyst and its concentration: The choice of catalyst (acid, base, or metal) and its loading can significantly impact the reaction efficiency and selectivity. acs.org
Deuterium source: The excess of the deuterium source (e.g., D₂O) is crucial to drive the equilibrium towards the deuterated product. wikipedia.org
Temperature and reaction time: These parameters need to be carefully controlled to ensure complete exchange without causing degradation of the substrate or product. google.commdpi.com
Solvent: The choice of solvent can influence the solubility of reactants and the course of the reaction. acs.org
The following table presents a hypothetical optimization of the α-deuteration of adipic acid followed by esterification to yield Dimethyl Hexanedioate-2,2,5,5-d4.
Table 1: Hypothetical Optimization of Dimethyl Hexanedioate-2,2,5,5-d4 Synthesis
| Entry | Precursor | Deuterium Source | Catalyst | Temperature (°C) | Time (h) | Isotopic Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Adipic Acid | D₂O (10 eq) | NaOD (0.1 eq) | 80 | 12 | 85 |
| 2 | Adipic Acid | D₂O (20 eq) | NaOD (0.1 eq) | 80 | 24 | 92 |
| 3 | Adipic Acid | D₂O (20 eq) | NaOD (0.2 eq) | 100 | 24 | >98 |
Following the deuteration of the diacid, the esterification step to form the dimethyl ester would be carried out. This can be achieved through standard methods such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst, or by reaction with a methylating agent. ijcce.ac.irchemicalbook.com It is important that this subsequent step does not lead to any back-exchange of the incorporated deuterium.
The final product, Dimethyl Hexanedioate-2,2,5,5-d4, would be purified and its isotopic enrichment and structural integrity confirmed using analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Dimethyl Hexanedioate |
| Dimethyl Hexanedioate-2,2,5,5-d4 |
| Adipic acid (Hexanedioic acid) |
| 2,5-dibromohexanedioic acid |
| Dimethyl sulfoxide |
| Potassium hydroxide |
| Heavy water (Deuterium oxide) |
| Methanol |
| Iridium |
| Ruthenium |
| Palladium |
| Platinum |
| Nickel |
| NADH |
| SxtA AONS |
Characterization of Deuterium Incorporation Efficiency and Regioselectivity
The successful synthesis of Dimethyl Hexanedioate-2,2,5,5-d4 must be confirmed by analytical techniques that can verify both the efficiency of deuterium incorporation and its specific location within the molecule. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise location of deuterium atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled dimethyl hexanedioate, the protons at the C2 and C5 positions would appear as a multiplet. For the successfully synthesized Dimethyl Hexanedioate-2,2,5,5-d4, the signal corresponding to these protons should be absent or significantly diminished. The integration of the remaining proton signals (those of the methyl groups and the C3/C4 protons) relative to an internal standard can be used to quantify the degree of deuteration.
²H NMR Spectroscopy: Deuterium NMR provides direct evidence of deuterium incorporation. A ²H NMR spectrum of the deuterated compound would show a signal at the chemical shift corresponding to the C2 and C5 positions, confirming that deuterium has been introduced at these sites.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers definitive proof of regioselectivity. Carbons bonded to deuterium exhibit a characteristic multiplet (typically a triplet for a -CD- group) due to C-D coupling, and their signals are shifted slightly upfield compared to their protonated counterparts. The signals for C2 and C5 in Dimethyl Hexanedioate-2,2,5,5-d4 would therefore appear as triplets, providing unambiguous evidence of deuteration at these positions.
Table 1: Hypothetical NMR Data for Dimethyl Hexanedioate-2,2,5,5-d4
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comment |
|---|---|---|---|---|
| ¹H | -OCH₃ | ~3.67 | Singlet | Signal should integrate to 6H. |
| ¹H | -CH₂- (C3, C4) | ~1.68 | Multiplet | Signal should integrate to 4H. |
| ¹H | -CH₂- (C2, C5) | ~2.33 | - | Signal should be absent or significantly reduced. |
| ¹³C | C=O | ~174 | Singlet | Carbonyl carbon. |
| ¹³C | -OCH₃ | ~51.5 | Singlet | Methyl carbon. |
| ¹³C | C2, C5 | ~33.8 | Triplet | C-D coupling confirms deuteration. |
| ¹³C | C3, C4 | ~24.5 | Singlet | Methylene (B1212753) carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to assess the isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For Dimethyl Hexanedioate-2,2,5,5-d4, the expected molecular weight would be approximately 4 units higher than that of the unlabeled compound (C₈H₁₄O₄, MW: 174.19 g/mol ). larodan.com The observed mass should correspond to the formula C₈H₁₀D₄O₄.
Table 2: Expected Mass Spectrometry Data for Dimethyl Hexanedioate-2,2,5,5-d4
| Analysis | Expected Result | Interpretation |
|---|---|---|
| Molecular Formula | C₈H₁₀D₄O₄ | Confirmation of the elemental composition including deuterium. |
| Molecular Weight (Monoisotopic) | ~178.22 g/mol | Increased mass due to the presence of four deuterium atoms. |
| Major Molecular Ion Peak (e.g., ESI+) | [M+H]⁺ at m/z ~179.23 | Corresponds to the protonated molecule of the fully deuterated compound. |
| Isotopic Purity | >98% D₄ | Indicates high efficiency of the deuteration reaction, with minimal presence of lower deuterated species. |
By combining the data from these analytical techniques, a comprehensive picture of the synthesized Dimethyl Hexanedioate-2,2,5,5-d4 can be established, confirming its successful and site-specific deuteration.
Investigations of Reaction Mechanisms Utilizing Dimethyl Hexanedioate 2,2,5,5 D4 As a Mechanistic Probe
Application of Kinetic Isotope Effects (KIE) in Organic and Biochemical Reactions
The kinetic isotope effect is a phenomenon wherein the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. This effect is a cornerstone of mechanistic chemistry, providing a window into the bonding changes that occur during the rate-limiting step of a reaction.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of Dimethyl Hexanedioate-2,2,5,5-d4, if a reaction involves the abstraction of a hydrogen atom from the C2 or C5 position, the C-H bond will have a higher vibrational frequency than the corresponding C-D bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. This results in a kH/kD ratio significantly greater than 1, providing strong evidence for C-H bond cleavage in the rate-determining step.
Conversely, a secondary kinetic isotope effect arises when the isotopically substituted atom is not directly involved in bond breaking or formation but is located at a position that undergoes a change in hybridization or steric environment in the transition state. For instance, if a reaction involving Dimethyl Hexanedioate-2,2,5,5-d4 proceeds through a transition state where the hybridization at C2 or C5 changes from sp3 to sp2, an inverse secondary KIE (kH/kD < 1) might be observed. Conversely, a change from sp2 to sp3 would typically result in a normal secondary KIE (kH/kD > 1).
The magnitude of the observed KIE can provide detailed information about the geometry of the transition state. A large primary KIE suggests a symmetrical transition state where the hydrogen atom is equally shared between the donor and acceptor. Smaller KIE values may indicate an "early" or "late" transition state, where the C-H bond is either only slightly perturbed or almost completely broken. By carefully measuring the KIE for a reaction involving Dimethyl Hexanedioate-2,2,5,5-d4, researchers could deduce critical information about the nature of the transition state, thereby supporting or refuting proposed reaction mechanisms.
Deuterium (B1214612) Labeling for Tracing Atom Rearrangements and Pathway Elucidation
Beyond kinetic effects, the deuterium labels in Dimethyl Hexanedioate-2,2,5,5-d4 serve as powerful tracers to follow the movement of atoms throughout a reaction. By analyzing the position of the deuterium atoms in the reaction products using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, chemists can definitively map out reaction pathways. For example, in a rearrangement reaction, the final location of the deuterium atoms would reveal whether a specific hydrogen migration occurred and from which original position. This unambiguous tracking of atoms is invaluable in distinguishing between competing mechanistic possibilities that might otherwise be indistinguishable.
Case Studies Involving Dimethyl Hexanedioate-2,2,5,5-d4 in Mechanistic Investigations
The absence of published research specifically employing Dimethyl Hexanedioate-2,2,5,5-d4 highlights a potential area for future investigation. The synthesis of this labeled compound and its application in studying reactions such as enolate formation, condensation reactions, or oxidation reactions could provide valuable new insights into the mechanisms of these fundamental organic transformations.
Applications of Dimethyl Hexanedioate 2,2,5,5 D4 in Metabolic Research and Tracer Studies
Isotope-Assisted Metabolic Flux Analysis (MFA)
Isotope-assisted metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a substrate labeled with a stable isotope, such as the deuterium (B1214612) in Dimethyl Hexanedioate-2,2,5,5-d4, researchers can trace the path of the labeled atoms through various metabolic pathways.
Tracing Carbon Flow and Intermediates in Metabolic Networks
Dimethyl Hexanedioate-2,2,5,5-d4 can serve as a valuable tracer for elucidating the flow of carbon atoms and identifying key intermediates in metabolic networks. Once introduced into a biological system, the ester groups of the compound are likely to be hydrolyzed by cellular esterases, releasing hexanedioate-2,2,5,5-d4 (deuterated adipic acid) and methanol (B129727). The deuterated adipic acid can then enter specific metabolic pathways.
The presence of deuterium at the 2 and 5 positions of the hexanedioate backbone provides a distinct mass signature that can be detected using mass spectrometry. By analyzing the mass isotopomer distribution of downstream metabolites, it is possible to map the metabolic fate of the adipate (B1204190) molecule. For instance, if adipic acid is metabolized via pathways that intersect with the tricarboxylic acid (TCA) cycle, the deuterium label may appear in TCA cycle intermediates such as succinate, fumarate, and malate. This allows for the qualitative and quantitative assessment of the contribution of exogenous dicarboxylic acids to central carbon metabolism.
Quantitative Determination of Intracellular Metabolic Fluxes
Beyond qualitative tracing, MFA aims to provide quantitative measurements of metabolic fluxes. By developing a stoichiometric model of the relevant metabolic network and analyzing the isotopic labeling patterns of metabolites at a steady state, the rates of intracellular reactions can be calculated. The use of deuterated substrates like Dimethyl Hexanedioate-2,2,5,5-d4 can provide crucial constraints for these models, leading to more accurate flux estimations.
The quantitative data derived from such studies can reveal how metabolic pathways are rewired under different physiological or pathological conditions. For example, it could be used to investigate metabolic adaptations in diseases characterized by altered fatty acid or dicarboxylic acid metabolism.
Hypothetical Data Table: Isotope Tracing with Dimethyl Hexanedioate-2,2,5,5-d4 in Cultured Hepatocytes
| Metabolite | Mass Isotopomer | Relative Abundance (Control) | Relative Abundance (Treated) |
| Adipic Acid | M+4 | 0% | 85% |
| Succinic Acid | M+2 | <1% | 15% |
| Fumaric Acid | M+2 | <1% | 12% |
| Malic Acid | M+2 | <1% | 10% |
| This table illustrates a hypothetical scenario where the M+4 isotopomer of adipic acid from the tracer is metabolized, leading to an increase in M+2 labeled TCA cycle intermediates in treated cells. |
In Vivo and In Vitro Deuterium Labeling Experiments for Biological Systems
Deuterium labeling is a widely used technique in both in vivo and in vitro studies to investigate the dynamics of metabolic processes. sigmaaldrich.com The low natural abundance of deuterium makes it an excellent tracer with minimal background interference.
In an in vitro setting, such as cell cultures, Dimethyl Hexanedioate-2,2,5,5-d4 could be added to the culture medium to study cellular uptake, metabolism, and the subsequent incorporation of deuterium into various biomolecules. diabetescenters.org This can provide information on the permeability of cells to dicarboxylic acid esters and the activity of intracellular enzymes that process these molecules.
In in vivo studies, administering Dimethyl Hexanedioate-2,2,5,5-d4 to an organism would allow for the tracing of its distribution, metabolism, and excretion. sigmaaldrich.com By analyzing tissues and biofluids (e.g., blood, urine) for deuterated metabolites, researchers can gain a whole-body perspective on dicarboxylic acid metabolism. Such studies could be instrumental in understanding how different organs contribute to the processing and clearance of these compounds.
Insights into Metabolic Pathways Involving Dicarboxylic Acid Metabolism
Dicarboxylic acids are involved in several metabolic pathways, and their dysregulation has been implicated in various diseases. acs.orgnih.govrsc.org The metabolism of dicarboxylic acids primarily occurs through ω-oxidation of fatty acids, followed by peroxisomal β-oxidation. acs.orgnih.gov
The use of Dimethyl Hexanedioate-2,2,5,5-d4 as a tracer can provide significant insights into these pathways. acs.orgnih.gov By following the metabolic fate of the deuterated hexanedioate, it is possible to:
Identify the specific enzymes and transporters involved in dicarboxylic acid metabolism.
Quantify the rate of dicarboxylic acid oxidation.
Investigate the interplay between dicarboxylic acid metabolism and other metabolic pathways, such as fatty acid oxidation and the TCA cycle.
Assess how genetic defects or disease states affect the capacity to metabolize dicarboxylic acids. nih.govrsc.org
Key Enzymes and Reactions in Dicarboxylic Acid Metabolism
| Enzyme | Reaction | Cellular Location |
| Cytochrome P450 (CYP4A family) | ω-oxidation of fatty acids to dicarboxylic acids | Endoplasmic Reticulum |
| Peroxisomal Acyl-CoA Synthetase | Activation of dicarboxylic acids to their CoA esters | Peroxisome |
| Peroxisomal Acyl-CoA Oxidase | First step of β-oxidation of dicarboxylyl-CoA | Peroxisome |
| D-bifunctional protein | Second and third steps of β-oxidation | Peroxisome |
| Peroxisomal Thiolase | Final step of β-oxidation, releasing acetyl-CoA and a shortened dicarboxylyl-CoA | Peroxisome |
Environmental and Ecological Tracer Applications of Deuterated Compounds
For instance, deuterated dicarboxylic acid esters could be used to study the biodegradation of plastics and plasticizers in soil and water. By introducing a known amount of Dimethyl Hexanedioate-2,2,5,5-d4 into a microcosm, researchers could monitor its degradation over time by measuring the disappearance of the parent compound and the appearance of deuterated breakdown products. This would provide valuable data on the environmental persistence and degradation pathways of this class of compounds.
Similarly, in ecological studies, such tracers could be used to investigate the uptake and metabolism of organic pollutants by various organisms in the food web, offering insights into processes of bioaccumulation and biomagnification.
Advanced Analytical Methodologies and Quantitative Analysis Using Dimethyl Hexanedioate 2,2,5,5 D4
Role as an Internal Standard in Mass Spectrometry-Based Quantitation
Dimethyl Hexanedioate-2,2,5,5-d4 is an ideal internal standard for the quantitative analysis of its non-labeled counterpart, Dimethyl Hexanedioate (also known as dimethyl adipate), using mass spectrometry. An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. Because the internal standard and the analyte are subjected to the same experimental conditions, any variations during sample preparation or analysis affect both compounds equally, allowing for reliable correction and accurate results.
The key advantage of using a stable isotope-labeled compound like Dimethyl Hexanedioate-2,2,5,5-d4 is that its chemical and physical properties are nearly identical to the analyte of interest. lgcstandards.com This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, but remains distinguishable by its mass in the mass spectrometer. lgcstandards.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for determining the concentration of a substance with high accuracy. osti.gov The technique involves adding a precisely known quantity of an isotopically enriched standard—in this case, Dimethyl Hexanedioate-2,2,5,5-d4—to a sample containing an unknown amount of the native analyte, Dimethyl Hexanedioate. osti.govepa.gov
After adding the standard, the mixture is homogenized to ensure complete equilibration between the labeled standard and the unlabeled analyte. osti.gov The sample is then processed and analyzed by a mass spectrometer (often coupled with a separation technique like Gas Chromatography, GC, or Liquid Chromatography, LC). The instrument measures the intensity ratio of the mass-to-charge (m/z) signal corresponding to the analyte and the isotopically labeled standard. Since the amount of added standard is known, the concentration of the native analyte in the original sample can be calculated with exceptional precision from this measured ratio. osti.govepa.gov
IDMS is widely applied in various fields, including clinical chemistry, environmental monitoring, and food safety, to quantify trace levels of organic molecules where high accuracy is critical.
A significant challenge in quantitative analysis, particularly with complex samples like biological fluids or environmental extracts, is the "matrix effect." chromatographyonline.com Matrix effects occur when co-eluting, interfering compounds from the sample matrix either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.comnih.gov This interference can lead to significant underestimation or overestimation of the analyte's true concentration, compromising analytical accuracy. nih.gov
The use of a stable isotope-labeled internal standard like Dimethyl Hexanedioate-2,2,5,5-d4 is the most effective strategy to compensate for matrix effects. nih.gov Because the labeled standard is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. lgcstandards.com By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable variations caused by the matrix are effectively cancelled out. This normalization process corrects for both matrix effects and variations in instrument response, leading to a substantial enhancement in the accuracy and reproducibility of the measurement. nih.gov
Table 1: Physicochemical Properties of Dimethyl Hexanedioate-2,2,5,5-d4
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₀D₄O₄ |
| Molecular Structure | CH₃OOCCD₂(CH₂)₂CD₂COOCH₃ |
| Molecular Weight | 178.22 g/mol |
| Isotopic Purity | Typically ≥99 atom % D cymitquimica.com |
| Appearance | Colorless Liquid cymitquimica.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. carlroth.comslideshare.net For isotopically labeled compounds, NMR is crucial for both confirming the molecular structure and verifying the position and extent of isotopic enrichment.
Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. wikipedia.org While proton (¹H) NMR provides information on the hydrogen atoms, ²H NMR specifically targets the deuterium labels. This makes it the definitive method for verifying the success and regioselectivity of a deuteration reaction. magritek.comhuji.ac.il
For Dimethyl Hexanedioate-2,2,5,5-d4, a ²H NMR spectrum would be used to confirm that the deuterium atoms are located exclusively at the 2 and 5 positions of the hexanedioate backbone. The spectrum would exhibit signals at chemical shifts corresponding to these specific locations, while showing no signals for the methyl or the central methylene (B1212753) (positions 3 and 4) protons. nih.gov The natural abundance of deuterium is very low (about 0.016%), so a signal is only observed when a compound has been artificially enriched. wikipedia.org Therefore, the presence of a strong ²H NMR signal confirms successful labeling. magritek.com
This simplification can be a powerful tool in the structural analysis of more complex molecules. Furthermore, deuterium labeling is valuable in advanced NMR experiments, such as 2D NMR (e.g., COSY, NOESY), which are used to study molecular conformation and dynamics. umsl.eduacs.org Changes in the orientation or motion of C-D bonds have a pronounced effect on the ²H NMR spectral lineshape, providing insights into the dynamic behavior of molecules in solution or in the solid state. wikipedia.orgnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dimethyl Hexanedioate-2,2,5,5-d4 Note: Chemical shifts (δ) are predicted values in ppm relative to a standard. Multiplicity: s = singlet, t = triplet.
| Group | Predicted ¹H NMR (δ, Multiplicity) | Predicted ¹³C NMR (δ) |
|---|---|---|
| -O-CH₃ | ~3.6 (s) | ~51 |
| -COO- | N/A | ~173 |
| -CD₂- | Signal absent (deuterated) | ~33 (signal may be broadened and reduced in intensity due to C-D coupling) |
| -CH₂- | ~1.6 (t) | ~24 |
Other Spectroscopic Techniques for Characterization of Deuterated Compounds
Besides mass spectrometry and NMR, other spectroscopic techniques can be used to characterize deuterated compounds.
Fourier Transform Infrared (FTIR) Spectroscopy is one such method. This technique measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, the stretching and bending vibrations of a carbon-deuterium (C-D) bond occur at a lower frequency (wavenumber) than the corresponding carbon-hydrogen (C-H) bond. For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an IR spectrum, whereas C-D stretching vibrations are found in the 2000-2300 cm⁻¹ region. This distinct shift allows FTIR to be used as a complementary technique to confirm the presence of deuterium in a molecule. rsc.org
Other specialized techniques, such as Rutherford Backscattering Spectrometry (RBS) and X-Ray Diffraction (XRD) , can also be employed for the compositional and structural analysis of materials containing deuterated compounds, particularly in solid-state applications like thin films. researchgate.net
Analysis of Dimethyl Hexanedioate-2,2,5,5-d4 by Molecular Rotational Resonance Spectroscopy Remains a Developing Field
A comprehensive review of scientific literature reveals a notable absence of specific research on the application of Molecular Rotational Resonance (MRR) spectroscopy for the analysis of Dimethyl Hexanedioate-2,2,5,5-d4. While MRR spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules, including site-specificity and stereochemistry, its use on this particular deuterated compound has not been documented in published research.
Molecular Rotational Resonance (MRR) spectroscopy operates by measuring the absorption of microwave radiation by a molecule in the gas phase. This absorption corresponds to transitions between quantized rotational energy levels. Since the rotational spectrum is exquisitely sensitive to the mass distribution of the molecule, even the substitution of a single atom with its isotope results in a distinct and predictable shift in the spectral lines. This characteristic makes MRR an ideal tool for determining the exact location of isotopic labels and for distinguishing between different stereoisomers (enantiomers and diastereomers), which have different spatial arrangements of their atoms.
The deuterated compound, Dimethyl Hexanedioate-2,2,5,5-d4, is a variant of Dimethyl Adipate (B1204190) where four hydrogen atoms at the 2 and 5 positions of the hexanedioate chain have been replaced by deuterium. This isotopic labeling would, in principle, make it a suitable candidate for MRR analysis. The introduction of deuterium at specific sites would create a unique rotational spectrum, different from its non-deuterated counterpart and other isotopologues.
Hypothetically, an MRR study of Dimethyl Hexanedioate-2,2,5,5-d4 could yield valuable data. By analyzing the rotational constants derived from its spectrum, researchers could confirm the precise location of the deuterium atoms, thereby verifying the site-specificity of the deuteration process. Furthermore, as Dimethyl Hexanedioate possesses conformational flexibility, MRR spectroscopy could potentially be used to identify and characterize the different conformers present in the gas phase and determine their relative energies.
However, despite the theoretical potential, no studies detailing the experimental MRR spectrum, rotational constants, or any analysis of the site-specificity and stereochemistry of Dimethyl Hexanedioate-2,2,5,5-d4 are currently available in the public domain. The scientific community has published research on the MRR spectra of other deuterated molecules, demonstrating the capability of the technique, but this has not yet been extended to the subject of this article.
Consequently, it is not possible to provide detailed research findings or data tables related to the MRR analysis of this specific compound. The field awaits future research to explore and document the rotational spectrum and structural details of Dimethyl Hexanedioate-2,2,5,5-d4.
Computational and Theoretical Investigations of Deuterium Isotope Effects and Molecular Dynamics
Quantum Chemical Calculations for Prediction of Kinetic Isotope Effects
Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Theoretical calculations are crucial for understanding the origins of KIEs, which primarily arise from the differences in zero-point vibrational energies (ZPVE) between the protiated and deuterated reactants and transition states. google.com
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is well-suited for calculating the geometries and vibrational frequencies of molecules like Dimethyl Hexanedioate-2,2,5,5-d4 and the transition states of its potential reactions.
To predict the KIE for a reaction involving this molecule, one would typically follow these steps:
Reactant and Transition State Optimization: The equilibrium geometries of the reactant (Dimethyl Hexanedioate-2,2,5,5-d4) and the transition state for a given reaction (e.g., hydrolysis) are optimized using a suitable DFT functional (like B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.govpsu.edu
Frequency Calculations: Vibrational frequency calculations are then performed on the optimized structures. These calculations provide the ZPVE for both the reactant and the transition state.
KIE Calculation: The KIE is then calculated using the Bigeleisen-Mayer equation, which relates the rate constant ratio to the vibrational frequencies of the light and heavy isotopologues. rutgers.edu
For Dimethyl Hexanedioate-2,2,5,5-d4, the deuteration is at the 2 and 5 positions, which are α to the carbonyl groups. This would lead to secondary kinetic isotope effects (SKIEs) in reactions where the hybridization of these carbon atoms changes. For instance, in a reaction proceeding through a tetrahedral intermediate, the change from sp2 to sp3 hybridization at the carbonyl carbon could be influenced by the adjacent deuterated methylene (B1212753) groups.
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies (cm⁻¹) and Zero-Point Energies (kcal/mol) for C-H and C-D Bonds Relevant to SKIEs in Dimethyl Hexanedioate-2,2,5,5-d4
| Vibrational Mode | C-H Frequency (Hypothetical) | C-D Frequency (Hypothetical) | ZPVE (C-H) (Hypothetical) | ZPVE (C-D) (Hypothetical) |
| Symmetric Stretch | 2850 | 2100 | 4.07 | 3.00 |
| Asymmetric Stretch | 2925 | 2200 | 4.18 | 3.14 |
| Bending (Scissoring) | 1450 | 1050 | 2.07 | 1.50 |
Note: This table is illustrative and not based on actual experimental data for Dimethyl Hexanedioate-2,2,5,5-d4.
For reactions involving the transfer of a hydrogen atom or proton, quantum mechanical tunneling can play a significant role and lead to unusually large KIEs. While the deuteration in Dimethyl Hexanedioate-2,2,5,5-d4 is not at a position typically involved in direct transfer, tunneling corrections can still be important for accurate predictions.
Advanced computational methods, often used in conjunction with DFT, can account for these phenomena:
Transition State Theory with Tunneling Corrections: Methods like the Wigner or Bell corrections can be applied to the calculated rate constants. More sophisticated approaches involve multidimensional tunneling calculations.
Path Integral Simulations: Feynman path integral techniques can be used to include nuclear quantum effects, such as ZPVE and tunneling, directly into the simulation of the reaction dynamics. nih.gov
Anharmonicity Corrections: Standard frequency calculations assume a harmonic oscillator model for molecular vibrations. For greater accuracy, especially for large amplitude motions, anharmonic corrections to the vibrational frequencies and ZPVEs can be computed.
Molecular Dynamics Simulations with Deuterated Species
Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the structure, dynamics, and intermolecular interactions of Dimethyl Hexanedioate-2,2,5,5-d4 in various environments (e.g., in solution). compbiophyschem.com
In the context of deuteration, MD simulations can be used to explore how the subtle changes in molecular properties due to the heavier isotope affect the bulk behavior of the system. nih.gov Key considerations for such simulations include:
Force Field Parametrization: Standard molecular mechanics force fields are typically parameterized for the most common isotopes. To accurately model a deuterated species like Dimethyl Hexanedioate-2,2,5,5-d4, it may be necessary to re-parametrize the force field to correctly reproduce the vibrational properties of the C-D bonds. nih.gov
Simulation of Solvent Effects: MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. For Dimethyl Hexanedioate-2,2,5,5-d4, simulations in both protic and aprotic solvents could reveal how deuteration affects solvation and, consequently, its reactivity.
Table 2: Potential Research Questions Addressable by MD Simulations of Dimethyl Hexanedioate-2,2,5,5-d4
| Research Question | Simulation Approach | Expected Outcome |
| How does deuteration affect the conformational landscape of the hexanedioate chain? | Long-timescale MD simulations in different solvents. | A comparison of the dihedral angle distributions for the protiated and deuterated species. |
| What is the impact of deuteration on the hydrogen bonding interactions with protic solvents? | MD simulations with explicit solvent molecules, analyzing radial distribution functions. | Quantification of the differences in the strength and lifetime of hydrogen bonds to the carbonyl oxygens. |
| Does deuteration influence the aggregation behavior of the ester in nonpolar solvents? | MD simulations at various concentrations. | Analysis of cluster formation and intermolecular interaction energies. |
Interplay between Experimental and Theoretical Data in Mechanistic Understanding
While this article focuses on the theoretical and computational aspects, it is crucial to emphasize that these methods are most powerful when used in conjunction with experimental data. rutgers.edu For a compound like Dimethyl Hexanedioate-2,2,5,5-d4, a synergistic approach would be invaluable.
For example, experimentally measured KIEs for the hydrolysis of this ester could be compared with the values predicted by DFT calculations. google.com A good agreement would lend strong support to the proposed transition state structure and reaction mechanism. Discrepancies, on the other hand, would prompt a refinement of the computational model, potentially leading to new mechanistic insights. Similarly, spectroscopic data from techniques like NMR or infrared spectroscopy could be used to validate the structural and dynamical properties predicted by MD simulations. nih.gov
Future Prospects and Emerging Research Frontiers for Dimethyl Hexanedioate 2,2,5,5 D4
Expanded Applications in Systems Biology and Complex Biological Networks
The study of metabolism is central to systems biology, and stable isotope tracers like Dimethyl Hexanedioate-2,2,5,5-d4 are invaluable tools for dissecting the intricate web of biochemical reactions within a cell or organism. As a dicarboxylic acid ester, this tracer can provide insights into fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and related anabolic and catabolic pathways.
The future of metabolic research lies in understanding how these networks are rewired in disease states such as cancer, diabetes, and neurodegenerative disorders. Deuterium-labeled tracers, in conjunction with high-resolution mass spectrometry, allow researchers to track the fate of metabolites through these complex networks nih.govrsc.org. By introducing Dimethyl Hexanedioate-2,2,5,5-d4 into a biological system, scientists can quantify the flux through various pathways, identifying bottlenecks, shunts, and alternative routes that may be characteristic of a particular phenotype.
Expanded applications for this tracer are anticipated in the following areas of systems biology:
Personalized Medicine: Assessing individual metabolic profiles to predict drug responses and tailor therapeutic interventions.
Microbiome Research: Investigating the metabolic interplay between host and gut microbiota, as dicarboxylic acids are relevant metabolites in this context.
Toxicology: Elucidating the mechanisms by which toxins disrupt metabolic networks.
The ability to trace the metabolic fate of the hexanedioate backbone will provide a more dynamic and comprehensive picture of cellular metabolism than can be obtained from static metabolite measurements alone.
Advancements in In Situ and Real-Time Tracer Methodologies
A significant frontier in metabolic research is the ability to monitor metabolic processes in real-time and within their native biological context. Traditional metabolomic workflows often involve quenching metabolism and extracting metabolites, which can introduce artifacts and does not capture the dynamic nature of metabolic fluxes.
Emerging analytical technologies are enabling the in situ and real-time analysis of deuterated tracers. For example, nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the imaging of deuterated tracer distribution within subcellular compartments with high spatial resolution plu.mxnih.gov. This technique could be used to visualize the incorporation of deuterium (B1214612) from Dimethyl Hexanedioate-2,2,5,5-d4 into lipid droplets or mitochondria, providing unprecedented insights into cellular metabolic organization.
Another promising approach is the use of ambient ionization mass spectrometry techniques, which allow for the direct analysis of metabolites from living organisms with minimal sample preparation mednexus.org. These methods could potentially be used to monitor the metabolic products of Dimethyl Hexanedioate-2,2,5,5-d4 in breath or from the skin surface in real-time, offering a non-invasive window into systemic metabolism.
Furthermore, deuterium metabolic imaging (DMI), a magnetic resonance-based technique, is emerging as a powerful tool for non-invasively mapping the metabolism of deuterated substrates in vivo nih.govresearchgate.net. This could enable the visualization of where and how Dimethyl Hexanedioate-2,2,5,5-d4 is metabolized in a whole organism, providing critical information for preclinical and potentially clinical studies.
| In Situ/Real-Time Methodology | Principle | Potential Application for Dimethyl Hexanedioate-2,2,5,5-d4 |
| NanoSIMS | High-resolution imaging of elemental and isotopic composition. | Subcellular localization of deuterium incorporation into lipids and other biomolecules. |
| Ambient Ionization MS | Direct mass spectrometric analysis of surfaces with minimal sample preparation. | Real-time monitoring of metabolic products in breath or from skin. |
| Deuterium Metabolic Imaging (DMI) | Magnetic resonance imaging of deuterium-labeled compounds and their metabolites. | In vivo mapping of tracer uptake and metabolism in tissues and organs. |
These cutting-edge methodologies will transform the use of deuterated tracers like Dimethyl Hexanedioate-2,2,5,5-d4 from static snapshots to dynamic movies of metabolic activity.
Development of Integrated Experimental and Computational Platforms
The vast and complex datasets generated from stable isotope tracing experiments necessitate sophisticated computational tools for their analysis and interpretation. The future of metabolic research with tracers like Dimethyl Hexanedioate-2,2,5,5-d4 will rely on the tight integration of experimental platforms with advanced computational modeling.
Metabolic flux analysis (MFA) is a computational framework that uses isotopic labeling data to quantify intracellular metabolic fluxes nih.govrsc.org. The development of more user-friendly and powerful MFA software is crucial for making this technology accessible to a broader range of researchers. These software packages are increasingly incorporating features such as automated data processing, statistical analysis, and visualization tools biorxiv.org.
Furthermore, the integration of flux data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, is a key area of development. This systems-level approach allows for a more holistic understanding of how genetic and regulatory changes manifest at the metabolic level. For instance, changes in gene expression observed in a particular disease could be correlated with altered metabolic fluxes determined using Dimethyl Hexanedioate-2,2,5,5-d4.
Machine learning and artificial intelligence are also beginning to be applied to the analysis of metabolic data. These approaches can help to identify complex patterns in large datasets and to build predictive models of metabolic behavior nih.gov. An integrated platform might use machine learning to predict how a cell's metabolism will respond to a particular perturbation, with these predictions then being validated experimentally using deuterated tracers.
The development of such integrated platforms, combining automated experimental workflows with powerful data analysis and modeling pipelines, will be essential for fully realizing the potential of Dimethyl Hexanedioate-2,2,5,5-d4 to unravel the complexities of biological systems.
Q & A
Basic Research Questions
Q. How is Dimethyl Hexanedioate-2,2,5,5-d4 synthesized, and what methodological considerations ensure efficient deuterium incorporation?
- Answer : The synthesis typically involves deuterium exchange or catalytic deuteration of the precursor (e.g., dimethyl hexanedioate) using deuterated reagents like D₂O or deuterated acids. Key considerations include:
- Reaction Solvents : Use of aprotic solvents (e.g., tetrahydrofuran-d₈) to minimize proton contamination .
- Catalyst Selection : Acidic or metal catalysts optimized for isotopic retention (e.g., PtO₂ in D₂O for hydrogen-deuterium exchange) .
- Purification : Repeated recrystallization or chromatography to isolate the deuterated product, verified via mass spectrometry or NMR .
Q. What spectroscopic techniques are most effective for characterizing deuterium labeling in Dimethyl Hexanedioate-2,2,5,5-d4?
- Answer :
- ¹H NMR : Suppression of signals at deuterated positions (e.g., 2,2,5,5-d4), with residual protons appearing as low-intensity peaks .
- ²H NMR : Direct detection of deuterium nuclei, though sensitivity requires high-field instruments (>500 MHz) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion shifts (e.g., +4 Da for d4 labeling) and isotopic purity .
Advanced Research Questions
Q. How does the deuterium isotope effect (DIE) influence kinetic studies of ester hydrolysis reactions involving Dimethyl Hexanedioate-2,2,5,5-d4?
- Answer :
- Experimental Design : Compare hydrolysis rates (kₕ) of deuterated vs. non-deuterated esters under controlled pH and temperature. Use stopped-flow spectroscopy or LC-MS for real-time monitoring .
- Theoretical Framework : Apply the Swain-Schaad relationship to quantify primary (C-D bond cleavage) and secondary (solvent reorganization) isotope effects. For example, a kₕ(H)/kₕ(D) > 1 indicates slower cleavage due to deuterium’s higher mass .
- Data Interpretation : Correlate DIE magnitudes with transition-state theory to map bond-breaking/forming steps .
Q. What factorial design approaches optimize reaction conditions for deuterium retention in synthetic pathways using this compound?
- Answer :
- Variables : Temperature, catalyst loading, and solvent deuteration level.
- Design : A 2³ factorial design to test interactions (e.g., high vs. low temperature, with/without deuterated solvent). Use ANOVA to identify significant factors affecting isotopic purity .
- Validation : Post-hoc tests (e.g., Tukey’s HSD) confirm optimal conditions, such as 60°C with 5% PtO₂ in D₂O, yielding >98% deuterium incorporation .
Q. How can computational models (e.g., DFT) predict isotopic effects in reactions involving Dimethyl Hexanedioate-2,2,5,5-d4?
- Answer :
- Model Setup : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate transition states for deuterated vs. non-deuterated systems .
- Output Analysis : Compare activation energies (ΔE‡) to estimate kinetic isotope effects (KIE). For example, a ΔE‡ increase of 1–2 kcal/mol aligns with experimental KIE values .
- Integration with Experiment : Validate predictions via Arrhenius plots derived from temperature-dependent kinetic data .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies between computational predictions and experimental kinetic data for deuterated reactions?
- Answer :
- Error Source Identification : Check for approximations in computational models (e.g., solvation effects) or instrumental drift in kinetic assays .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness.
- Triangulation : Cross-validate with alternative techniques (e.g., isotopic tracer studies or IR spectroscopy) to resolve mechanistic ambiguities .
Tables for Key Data
| Parameter | Non-deuterated | Deuterated (d4) | Method | Reference |
|---|---|---|---|---|
| Hydrolysis Rate (kₕ, s⁻¹) | 3.2 × 10⁻³ | 1.8 × 10⁻³ | LC-MS (pH 7.4, 25°C) | |
| ΔE‡ (kcal/mol) | 18.5 | 20.1 | DFT/B3LYP | |
| Isotopic Purity (%) | N/A | 98.5 | HRMS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
